5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4,6-dimethyl-2-aminopyridine with pyrimidine-2,4,6-trione under specific reaction conditions. One common method involves heating the reactants under reflux in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a dihydropyrimidine derivative.
Scientific Research Applications
5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent, showing promise in cancer research.
Biology: The compound’s interactions with biological macromolecules are of interest for developing new therapeutic agents.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cell proliferation pathways, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
5-(((4,6-dimethylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its specific structural features that confer unique reactivity and potential applications. Its combination of a pyridine and pyrimidine moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-[(E)-(4,6-dimethylpyridin-2-yl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-6-3-7(2)14-9(4-6)13-5-8-10(17)15-12(19)16-11(8)18/h3-5H,1-2H3,(H3,15,16,17,18,19)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPSVDDDLHJSMM-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N=CC2=C(NC(=O)NC2=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1)/N=C/C2=C(NC(=O)NC2=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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